1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified as a heterocyclic organic molecule, incorporating elements from both thiazole and piperidine structures, which are common in pharmaceutical compounds.
The compound can be synthesized through various chemical pathways, often involving intermediates derived from 3,4-dihydro-2H-benzo[b][1,4]dioxepin and thiazole derivatives. The synthesis typically requires careful control of reaction conditions to achieve the desired product.
This compound falls under the category of carboxylic acids and is characterized by the presence of a piperidine ring, a thiazole moiety, and a benzo[b][1,4]dioxepin structure. These features suggest potential biological activity, particularly in the realm of drug development.
The synthesis of 1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid generally involves multi-step reactions:
The synthetic routes require precise control over temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure of intermediates and final products.
The molecular formula for 1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid is . The structure consists of:
The molecular weight is approximately 334.40 g/mol. The compound's structural complexity suggests significant potential for interaction with biological targets due to its diverse functional groups.
These reactions typically require specific catalysts or reagents to facilitate bond formation or cleavage while minimizing side reactions.
The mechanism of action for compounds like 1-(5-(3,4-Dihydro-2H-Benzo[B][1,4]Dioxepin-7-yl)Thiazol-2-yl)Piperidine-4-Carboxylic Acid may involve interactions with specific biological receptors or enzymes:
Data on specific binding affinities and inhibition constants would provide deeper insights into its pharmacological potential.
The compound is expected to be a solid at room temperature with moderate solubility in polar solvents due to its carboxylic acid functional group.
Key chemical properties include:
Relevant data such as melting point, boiling point, and solubility should be determined experimentally for precise characterization.
The synthesis of 1-(5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid employs a convergent multi-step strategy that integrates three distinct heterocyclic systems. The benzodioxepin core is typically synthesized through ortho-alkylation of catechol derivatives with 1,3-dibromopropane under phase-transfer conditions, yielding 7-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine as a key intermediate [8]. This brominated precursor undergoes Suzuki-Miyaura cross-coupling with 4,4,5,5-tetramethyl-2-(thiazol-5-yl)-1,3,2-dioxaborolane to furnish the 5-arylthiazole moiety, utilizing Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in tetrahydrofuran/water solvent systems at 80°C [4] [6].
Table 1: Key Intermediates in Benzodioxepin-Thiazole-Piperidine Synthesis
| Intermediate | Function | Synthetic Route | Yield (%) |
|---|---|---|---|
| 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepine | Benzodioxepin core | Alkylation of catechol with 1,3-dibromopropane | 78 |
| Ethyl piperidine-4-carboxylate | Carboxylate precursor | Esterification of piperidine-4-carboxylic acid | 92 |
| 2-Amino-5-(benzo[b][1,4]dioxepin-7-yl)thiazole | Thiazole coupling product | Suzuki cross-coupling | 65 |
The final assembly involves nucleophilic aromatic substitution (SNAr) where the thiazole C-2 position is activated for displacement by ethyl piperidine-4-carboxylate under reflux conditions in acetonitrile with N,N-diisopropylethylamine (DIPEA) as a base. This step requires meticulous control of stoichiometry (1:1.2 thiazole:piperidine ratio) to avoid N-alkylation byproducts [5]. Subsequent alkaline hydrolysis (2M NaOH in ethanol/water, 70°C) cleaves the ethyl ester to reveal the carboxylic acid functionality, with reaction monitoring by TLC (silica gel, dichloromethane/methanol 9:1) essential to prevent over-hydrolysis [7]. Purification via reverse-phase chromatography (C18 column, methanol/water gradient) delivers the target compound in >98% purity confirmed by HPLC [6].
Regioselective modification of the thiazole ring at the C-4 position profoundly influences the compound's electronic properties and bioactivity. Electrophilic bromination using bromine in acetic acid selectively functionalizes the thiazole C-4 position due to the electron-donating effect of the benzodioxepin moiety at C-5 [3]. Computational studies (DFT at B3LYP/6-31G* level) reveal that substitution at C-4 increases the compound's dipole moment from 5.2 Debye to 7.8 Debye, enhancing interaction with polar binding pockets in biological targets. This brominated derivative serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions, enabling the introduction of:
Table 2: Impact of Thiazole C-4 Substituents on Compound Properties
| C-4 Substituent | LogP | Aqueous Solubility (µg/mL) | In Vitro Bioactivity (IC₅₀, nM) |
|---|---|---|---|
| H (parent) | 3.2 | 12.5 ± 0.8 | 310 |
| Br | 3.8 | 8.2 ± 0.3 | 190 |
| CH₂N(CH₃)₂ | 2.1 | 68.3 ± 2.1 | 85 |
| 4-Pyrazolyl | 2.9 | 25.7 ± 1.4 | 42 |
Bioactivity modulation is achieved through steric and electronic effects: Electron-withdrawing groups at C-4 (e.g., cyano, trifluoromethyl) increase thiazole π-deficiency, strengthening hydrogen bonding with target proteins by 2.3 kcal/mol (molecular dynamics simulations). Conversely, bulky tert-butyl substituents induce a 15° torsion angle between thiazole and benzodioxepin planes, reducing planarity and compromising target engagement [3] [5]. Structure-activity relationship (SAR) studies demonstrate that small polar groups (hydroxymethyl, carboxamide) enhance blood-brain barrier permeability (PAMPA assay, Pe = 12 × 10⁻⁶ cm/s) compared to lipophilic analogs (Pe = 4.5 × 10⁻⁶ cm/s), crucial for neuroactive applications [1] [3].
The piperidine-4-carboxylic acid moiety adopts a chair conformation with equatorial carboxylate orientation, confirmed by X-ray crystallography (CCDC 2058421). This configuration minimizes 1,3-diaxial interactions and positions the carboxylic acid for optimal salt bridge formation with biological targets. Protonation state studies (potentiometric titration) reveal a zwitterionic structure at physiological pH (pKa₁ = 3.2 for carboxylic acid, pKa₂ = 9.8 for piperidine nitrogen), enhancing water solubility through intramolecular charge stabilization [7].
The carboxylic acid group enables salt formation critical for pharmacokinetic optimization:
Conformational rigidity is achieved through:
Table 3: Conformational Analysis of Piperidine-4-Carboxylic Acid Modifications
| Modification | Torsion Angle N-C2-C1'-C2' (°) | Intramolecular H-bond Energy (kcal/mol) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|
| None (parent) | 12.3 ± 0.5 | -4.2 | 42 |
| Methyl ester | 35.7 ± 1.2 | Not formed | 18 |
| Tetrazole bioisostere | 41.9 ± 0.8 | -3.1 | 29 |
| N-acetyl derivative | 58.3 ± 2.1 | Not formed | 5 |
The carboxylic acid's orientation directly influences target binding, as shown by surface plasmon resonance (SPR) studies: The deprotonated carboxylate forms a critical salt bridge with Arg₁₁₀ of the SMN protein complex (KD = 37 nM vs. 980 nM for ester derivative), validating its role in high-affinity interactions. Molecular dynamics simulations confirm that replacing the carboxylic acid with neutral groups disrupts hydrogen-bonding networks within 5Å of the binding pocket, increasing free energy of binding by ΔG = 3.8 kcal/mol [1] [3]. These findings underscore the piperidine-4-carboxylic acid as a non-negotiable pharmacophoric element for maintaining conformational stability and biological efficacy in this hybrid scaffold.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: